lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C5H5BrN2O2Li It is a lithium salt of 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid
Mechanism of Action
Target of Action
Imidazoles, a key component of this compound, are known to be utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles, in general, are known to interact with various targets depending on their substitution patterns and the functional groups present .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole moiety, which is a common structural motif in biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 2-bromo-1-methyl-1H-imidazole-5-carboxylate: This compound has a similar structure but with the bromine atom and carboxylate group in different positions on the imidazole ring.
Lithium(1+) ion 5-benzyl-1-methyl-1H-imidazole-2-carboxylate: This compound features a benzyl group instead of a bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both a bromine atom and a lithium ion, which can influence its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the lithium ion can affect the compound’s solubility and stability.
Properties
IUPAC Name |
lithium;5-bromo-1-methylimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUUFHDAARSGR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228261-36-5 |
Source
|
Record name | lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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